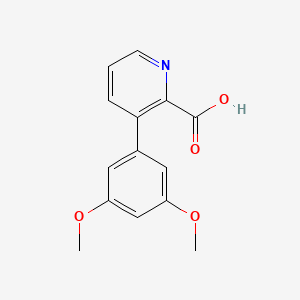

3-(3,5-Dimethoxyphenyl)picolinic acid

Description

Contextualization of Picolinic Acid Derivatives in Medicinal Chemistry Research

Picolinic acid, a simple pyridine-based carboxylic acid, and its derivatives represent a significant class of compounds in medicinal chemistry. mdpi.com These structures are recognized for their ability to act as versatile scaffolds in the design of biologically active molecules. The nitrogen atom of the pyridine (B92270) ring and the carboxylic acid group provide key points for interaction with biological targets, as well as for chemical modification to modulate properties such as solubility, stability, and target affinity.

Picolinic acid derivatives have been investigated for a wide range of therapeutic applications. For instance, they have been explored as intermediates in the synthesis of compounds aimed at treating respiratory disorders. ijpsr.infomdpi.com Furthermore, certain picolinic acid derivatives have been developed as herbicides, highlighting the diverse biological activities that can be achieved from this core structure. nih.govorganic-chemistry.org The ability of the picolinic acid moiety to chelate metal ions is another property that has been exploited in various biological contexts.

Historical Overview of Related Chemical Scaffolds and their Biological Relevance

The chemical architecture of 3-(3,5-Dimethoxyphenyl)picolinic acid combines two key structural motifs: the picolinic acid core and the 3,5-dimethoxyphenyl group. Both of these scaffolds have a history of being incorporated into biologically significant molecules.

The picolinic acid scaffold is a naturally occurring human metabolite of the amino acid tryptophan. Its role in biological systems has been the subject of study, with implications in immunological and neuroprotective processes. In synthetic chemistry, picolinic acid and its derivatives have been utilized in various name reactions and as ligands for metal complexes.

The 3,5-dimethoxyphenyl moiety is a common feature in a number of natural products and synthetic compounds with demonstrated biological activity. The methoxy (B1213986) groups can significantly influence the electronic properties and conformation of the molecule, which in turn can affect its interaction with biological targets. For example, the related 3,4,5-trimethoxyphenyl group is a key component of several potent anticancer agents that act by inhibiting tubulin polymerization. nih.gov While distinct, the 3,5-dimethoxy substitution pattern also confers specific stereoelectronic properties that are of interest in drug design. This substitution pattern is found in various compounds investigated for their potential as, for instance, fibroblast growth factor receptor (FGFR) inhibitors.

The combination of a pyridine-based ring system with an aryl group, as seen in This compound , creates a biaryl-like structure. The synthesis of such 3-aryl-picolinic acids can often be achieved through modern cross-coupling reactions, such as the Suzuki coupling, which allows for the efficient formation of carbon-carbon bonds between aromatic rings.

Rationale for Dedicated Research on this compound

The specific rationale for dedicated research into This compound stems from the convergence of the favorable biological and chemical properties of its constituent parts. The picolinic acid core provides a well-established anchor for molecular design with known metabolic and chelating properties. The 3,5-dimethoxyphenyl group, on the other hand, introduces a distinct electronic and steric profile that can be exploited to achieve specific interactions with biological macromolecules.

Detailed research findings on the synthesis and biological evaluation of This compound are not extensively documented in publicly available literature, suggesting that it may be a novel compound or part of proprietary research. However, based on the known activities of related compounds, it is hypothesized that this molecule could be a valuable probe for exploring new areas of chemical biology and a potential starting point for the development of new therapeutic agents. Further empirical studies are required to fully elucidate its properties and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-10-6-9(7-11(8-10)19-2)12-4-3-5-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQWZTDGXRWHAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 3,5 Dimethoxyphenyl Picolinic Acid

Retrosynthetic Analysis of the 3-(3,5-Dimethoxyphenyl)picolinic acid Framework

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. acs.org For this compound, the most logical and strategic disconnection is the carbon-carbon bond between the C3 position of the pyridine (B92270) ring and the C1 position of the dimethoxyphenyl ring. This disconnection is a key transformation in biaryl synthesis and points toward a cross-coupling reaction as the final bond-forming step.

This disconnection yields two primary synthons: a nucleophilic 3,5-dimethoxyphenyl anion and an electrophilic picolinic acid cation at the 3-position, or vice versa. The most common and robust synthetic equivalents for these synthons are 3,5-dimethoxyphenylboronic acid and a 3-halopicolinic acid derivative, respectively. This strategy suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the cornerstone of the synthetic plan. libretexts.org The carboxylic acid group on the picolinic acid moiety would likely require protection, typically as an ester, to prevent side reactions during the coupling process.

Development and Optimization of Synthetic Routes for this compound

Based on the retrosynthetic analysis, a forward synthesis can be developed that focuses on the efficient construction of the target molecule through a robust cross-coupling strategy.

Multi-step Reaction Cascades and Reaction Pathways

A plausible multi-step pathway to synthesize this compound would commence with a suitable, commercially available picolinic acid derivative. The key steps are outlined below:

Protection of the Carboxylic Acid: Picolinic acid is first converted to its corresponding ester, for instance, methyl picolinate (B1231196) or ethyl picolinate. This is a standard procedure to prevent the acidic proton from interfering with the organometallic reagents used in the subsequent cross-coupling step. This can be achieved using methods like Fischer esterification or by reaction with an alkyl halide in the presence of a base.

Halogenation of the Pyridine Ring: The picolinate ester is then halogenated at the 3-position. Direct halogenation can be challenging, so this often involves starting with a pre-functionalized pyridine, such as 3-bromopicolinic acid, which is then esterified.

Preparation of the Boronic Acid: The coupling partner, 3,5-dimethoxyphenylboronic acid, is commercially available but can also be synthesized from 1-bromo-3,5-dimethoxybenzene. sigmaaldrich.comnih.gov The synthesis involves the formation of a Grignard reagent followed by reaction with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup. chemicalbook.com

Suzuki-Miyaura Cross-Coupling: The core reaction involves the coupling of the 3-halopicolinate ester with 3,5-dimethoxyphenylboronic acid. This reaction is catalyzed by a palladium(0) species in the presence of a suitable base. libretexts.orgcommonorganicchemistry.com

Deprotection (Hydrolysis): The final step is the hydrolysis of the ester group back to the carboxylic acid. This is typically accomplished under basic conditions (e.g., using NaOH or LiOH) followed by acidification to yield the final product, this compound.

Innovations in Catalyst Systems for Target Synthesis

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and associated ligands. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems offer higher efficiency, broader substrate scope, and milder reaction conditions. commonorganicchemistry.com

For the coupling of an electron-deficient heterocycle like a pyridine with an electron-rich phenylboronic acid, highly active catalyst systems are preferred. These typically consist of a palladium(0) or palladium(II) precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium(II) acetate, combined with a bulky, electron-rich phosphine (B1218219) ligand. Ligands from the Buchwald-Hartwig family, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are particularly effective in promoting such challenging couplings by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.orgcommonorganicchemistry.comyoutube.com

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of the Suzuki coupling reaction parameters is essential. Key variables include the base, solvent, and temperature.

Base: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. commonorganicchemistry.com Potassium phosphate is often effective for couplings involving heteroaryl halides.

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent and water is common, with popular choices including 1,4-dioxane/water, toluene/water, or dimethylformamide (DMF). commonorganicchemistry.com

Temperature: The reaction temperature typically ranges from 80 °C to 120 °C, sometimes with the aid of microwave irradiation to shorten reaction times. commonorganicchemistry.com

A hypothetical set of optimized reaction conditions is presented in the table below.

| Parameter | Condition |

| Aryl Halide | Methyl 3-bromopicolinate |

| Boronic Acid | 3,5-Dimethoxyphenylboronic acid |

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | XPhos (4 mol%) |

| Base | K₃PO₄ (2.0 equivalents) |

| Solvent | 1,4-Dioxane / H₂O (4:1) |

| Temperature | 100 °C |

| Time | 12 hours |

Design and Synthesis of Novel this compound Analogs

Structural analogs of the title compound can be designed to explore structure-activity relationships for various applications. Modifications can be targeted at the picolinic acid moiety, either by altering substituents on the pyridine ring or by derivatizing the carboxylic acid group.

Modifications to the Picolinic Acid Moiety

Ring Substituent Modification: Introducing additional functional groups to the pyridine ring can significantly alter the molecule's properties. This can be achieved by starting with appropriately substituted picolinic acids. For example, using a 6-chloropicolinic acid derivative as the starting material would yield an analog with a chlorine atom at the 6-position. Site-selective functionalization of the pyridine ring post-coupling is also a possibility, although controlling regioselectivity can be a challenge. acs.orgacs.org

Carboxylic Acid Derivatization: The carboxylic acid functional group is a versatile handle for chemical modification. A common derivatization is the formation of amides, which can be synthesized by coupling the carboxylic acid with a primary or secondary amine. nih.gov This reaction is typically facilitated by a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the carboxylic acid to a more reactive intermediate like an acyl chloride using thionyl chloride (SOCl₂). nih.govresearchgate.netrsc.org This approach allows for the introduction of a wide array of amine-containing fragments, greatly expanding the chemical space of the resulting analogs. For instance, reacting this compound with various anilines or alkylamines would produce a library of corresponding amides. acs.org

Structural Diversification on the 3,5-Dimethoxyphenyl Substituent

The 3,5-dimethoxyphenyl ring of this compound is amenable to further chemical modifications, allowing for the synthesis of a variety of derivatives. The two methoxy (B1213986) groups are key functionalities that can be manipulated, and the electron-rich nature of the phenyl ring allows for electrophilic aromatic substitution reactions.

Demethylation: One of the most common transformations of methoxy groups on an aromatic ring is their cleavage to form hydroxyl groups. This can be effectively achieved using strong Lewis acids such as boron tribromide (BBr₃). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. This demethylation would yield 3-(3,5-dihydroxyphenyl)picolinic acid, which can serve as a precursor for further derivatization of the hydroxyl groups, for instance, through etherification or esterification.

Electrophilic Aromatic Substitution: The 3,5-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. These groups direct incoming electrophiles to the ortho and para positions (relative to the methoxy groups). In the case of the 3,5-dimethoxyphenyl substituent, the positions ortho to both methoxy groups (positions 2 and 6 of the phenyl ring) and the position para to one and ortho to the other (position 4) are activated.

Nitration: Nitration of the aromatic ring can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for a wide range of further chemical transformations. The nitration of 3-phenylpyridine (B14346) derivatives has been reported to occur on the phenyl ring. ntnu.no Given the activating nature of the methoxy groups, the nitration of this compound would be expected to proceed under relatively mild conditions, for example, using nitric acid in acetic anhydride. The directing effects of the methoxy groups would favor substitution at the 2, 4, or 6 positions of the phenyl ring.

Halogenation: Direct halogenation of the activated phenyl ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively.

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic ring, although the conditions need to be carefully chosen to avoid side reactions, given the presence of the pyridine ring and the carboxylic acid group.

Table 1: Potential Structural Modifications of the 3,5-Dimethoxyphenyl Substituent

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

|---|---|---|---|

| Demethylation | BBr₃ in CH₂Cl₂ | 3-(3,5-Dihydroxyphenyl)picolinic acid | Cleavage of one or both methoxy groups. |

| Nitration | HNO₃ / H₂SO₄ or HNO₃ / Ac₂O | 3-(4-Nitro-3,5-dimethoxyphenyl)picolinic acid | Introduction of a nitro group, likely at the 4-position. |

| Bromination | N-Bromosuccinimide (NBS) | 3-(4-Bromo-3,5-dimethoxyphenyl)picolinic acid | Introduction of a bromine atom. |

Stereoselective Synthetic Strategies for Chirality Control

While this compound itself is an achiral molecule, chirality can be introduced into its derivatives through several strategies. This can lead to the formation of enantiomers or diastereomers, which may exhibit different biological activities.

Atropisomerism: A key strategy for introducing chirality into biaryl systems like this compound is through the generation of atropisomers. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. If the rotation around the C-C bond connecting the pyridine and phenyl rings is sufficiently hindered, for example by introducing bulky substituents at the positions ortho to the bond (the 2' and 6' positions of the phenyl ring and the 2 and 4 positions of the pyridine ring), the molecule can exist as a pair of non-superimposable, mirror-image conformers (enantiomers).

The synthesis of atropisomeric biaryls can be achieved through several approaches:

Diastereoselective Synthesis: This involves coupling a chiral precursor or using a chiral auxiliary to influence the stereochemical outcome of the C-C bond formation.

Kinetic Resolution: A racemic mixture of atropisomers can be resolved by reacting it with a chiral reagent that reacts at different rates with the two enantiomers. google.com

Dynamic Kinetic Resolution: This combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

For this compound derivatives, atropisomerism could be induced by introducing substituents at the 2' and 6' positions of the phenyl ring.

Resolution of the Carboxylic Acid: A classical and effective method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture of a chiral carboxylic acid. If a chiral center is introduced elsewhere in the molecule, for example, by modification of the pyridine ring or the substituents, the resulting racemic carboxylic acid can be resolved.

This is typically achieved by forming diastereomeric salts with a chiral amine, such as brucine, strychnine, or a synthetic chiral amine like (R)- or (S)-1-phenylethylamine. wikipedia.org The two diastereomeric salts will have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the chiral amine can be removed by treatment with an acid to yield the individual enantiomers of the carboxylic acid.

Alternatively, the carboxylic acid can be converted into diastereomeric esters by reaction with a chiral alcohol, followed by chromatographic separation of the diastereomers and subsequent hydrolysis to obtain the resolved carboxylic acids. nih.gov

Table 2: Strategies for Introducing Chirality

| Strategy | Method | Description |

|---|---|---|

| Atropisomerism | Asymmetric Synthesis | Use of chiral catalysts or auxiliaries in the cross-coupling reaction to favor the formation of one atropisomer. |

| Resolution | Separation of a racemic mixture of atropisomers, for example by chiral chromatography. | |

| Resolution of Carboxylic Acid | Diastereomeric Salt Formation | Reaction with a chiral amine to form separable diastereomeric salts. wikipedia.org |

| Diastereomeric Ester Formation | Reaction with a chiral alcohol to form separable diastereomeric esters. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 3,5 Dimethoxyphenyl Picolinic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of one- and two-dimensional NMR spectra, a complete assignment of the proton (¹H) and carbon (¹³C) signals of 3-(3,5-dimethoxyphenyl)picolinic acid can be achieved.

The ¹H NMR spectrum of this compound provides key information about the electronic environment and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the protons of the picolinic acid ring and the 3,5-dimethoxyphenyl substituent. The aromatic region typically displays a set of multiplets corresponding to the protons on the pyridine (B92270) ring, while the dimethoxyphenyl group gives rise to signals for the methoxy (B1213986) protons and the aromatic protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum shows distinct resonances for each carbon atom, including the carboxyl carbon of the picolinic acid moiety, the carbons of the pyridine ring, and the carbons of the dimethoxyphenyl group, including the two methoxy carbons.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 2-COOH | - | - | - | 165.5 |

| C2 | - | - | - | 148.2 |

| C3 | - | - | - | 138.9 |

| H4 | 7.95 | dd | 7.9, 1.7 | 137.8 |

| H5 | 7.45 | dd | 7.9, 4.8 | 126.3 |

| H6 | 8.60 | dd | 4.8, 1.7 | 150.1 |

| C1' | - | - | - | 139.7 |

| H2', H6' | 6.80 | d | 2.2 | 107.5 |

| C3', C5' | - | - | - | 161.2 |

| H4' | 6.55 | t | 2.2 | 100.9 |

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For instance, correlations would be observed between H4, H5, and H6 of the picolinic acid ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the signal at δ 8.60 ppm would show a correlation to the carbon signal at δ 150.1 ppm, assigning them to H6 and C6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the two aromatic rings. For example, correlations between the protons of the dimethoxyphenyl ring (H2'/H6') and the carbons of the picolinic acid ring (C3) would confirm the C3-C1' bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): As this compound is not a chiral molecule with fixed stereocenters, NOESY primarily provides information on through-space proximity and preferred conformations in solution. For instance, NOE correlations between the methoxy protons and the protons on the picolinic acid ring could indicate the preferred rotational orientation of the phenyl group relative to the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn allows for the calculation of its precise molecular formula. For this compound, the expected molecular formula is C₁₄H₁₃NO₄. HRMS analysis would provide a high-precision mass measurement that confirms this formula, distinguishing it from other potential isobaric compounds.

Table 2: High-Resolution Mass Spectrometry Data

| Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|

Note: The observed mass would be obtained from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1720-1680 |

| C=C, C=N (Aromatic Rings) | Stretching | 1600-1450 |

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch confirms the presence of the carboxyl group. Aromatic C-H stretching and ring vibrations (C=C, C=N) further support the presence of the two aromatic rings, while the C-O stretching confirms the methoxy groups.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Table 4: Selected Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| Bond Length (C=O) | [e.g., ~1.25 Å] |

| Bond Length (C-O) | [e.g., ~1.30 Å] |

Note: The values presented are hypothetical and would be determined from a full crystallographic analysis.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it would not exhibit an ECD spectrum. Should the molecule be derivatized with a chiral auxiliary or placed in a chiral environment, it could potentially show an induced ECD spectrum. However, in its native state, it is chiroptically inactive.

In Vitro Biological Investigations and Molecular Target Identification

Cell-Free Biochemical Assays for Enzyme Inhibition or Activation Profiling

At present, there is no publicly available scientific literature detailing the results of cell-free biochemical assays for the enzyme inhibition or activation profiling of 3-(3,5-Dimethoxyphenyl)picolinic acid.

Receptor Binding Assays for Ligand-Target Affinity Characterization

There is currently no available data from receptor binding assays to characterize the ligand-target affinity of this compound for any specific receptors.

Cell-Based Functional Assays in Diverse Cellular Systems

The biological effects of a compound within a cellular context provide crucial insights into its potential therapeutic applications. However, specific data from cell-based functional assays for this compound are not available in the current body of scientific literature. This includes a lack of information on its effects in reporter gene assays, cellular proliferation and viability assessments, and intracellular signaling pathway analyses.

No studies have been published that utilize reporter gene assays to investigate the modulation of specific signaling pathways by this compound.

There are no available research findings that assess the impact of this compound on the proliferation and viability of any cell lines as an indicator of its biological activity.

Detailed analyses of intracellular signaling pathways, such as those conducted using Western Blot or immunofluorescence techniques, to elucidate the mechanism of action of this compound have not been reported in the scientific literature.

Pre Clinical Pharmacological Studies and Mechanistic Insights

Biomarker Discovery and Validation in Pre-clinical SettingsThere is no available research on the discovery or validation of biomarkers related to the administration of 3-(3,5-Dimethoxyphenyl)picolinic acid in pre-clinical models.

Due to the absence of any published pre-clinical research data for "this compound," the requested article, including data tables and detailed research findings, cannot be created.

Elucidation of the Molecular Mechanism of Action of 3 3,5 Dimethoxyphenyl Picolinic Acid

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Picolinic Acid Core Substitutions on Biological Activity

The picolinic acid scaffold is a key structural motif found in numerous biologically active compounds, including synthetic auxin herbicides and potential therapeutics. researchgate.netdovepress.com The nitrogen atom and the carboxylic acid group at position 2 are critical features, capable of forming important interactions, such as hydrogen bonds and ionic bonds, with biological targets. wikipedia.org Systematic substitution on the pyridine (B92270) ring of the picolinic acid core is a common strategy to modulate activity, selectivity, and pharmacokinetic properties. dovepress.com

Research on related picolinic acid derivatives has shown that the introduction of small substituents at positions 4, 5, and 6 can have a profound impact on biological activity. For instance, in the context of herbicidal activity, the addition of halogen or alkyl groups can significantly alter the binding affinity for auxin receptors. researchgate.net In other therapeutic areas, such substitutions could influence target engagement by altering the electronic properties of the ring or by providing additional contact points with a receptor binding pocket.

To illustrate this principle, the following table presents hypothetical activity data for analogs of a generic 3-aryl-picolinic acid, demonstrating how different substituents on the picolinic acid ring might influence biological potency.

| Compound ID | Picolinic Acid Substitution (Position) | Biological Activity (IC₅₀, µM) |

| A-1 | None (Parent) | 1.5 |

| A-2 | 4-Chloro | 0.8 |

| A-3 | 6-Methyl | 2.1 |

| A-4 | 5-Fluoro | 1.2 |

| A-5 | 4,6-Dichloro | 0.5 |

| This table is for illustrative purposes and shows potential trends in activity based on substitutions to the picolinic acid core. |

Impact of Dimethoxyphenyl Moiety Modifications on Activity and Selectivity

Studies on other classes of compounds containing a dimethoxyphenyl group have demonstrated that:

Number and Position of Methoxy (B1213986) Groups: Altering the number of methoxy groups or their positions (e.g., to 2,4- or 3,4-dimethoxy) can drastically change the binding mode and affinity for a target. For instance, the substitution pattern on an aryl ring can dramatically enhance antiproliferative activity in certain classes of compounds. nih.gov

Demethylation: Converting one or both methoxy groups to hydroxyl groups introduces hydrogen bond donor capabilities, which can lead to new interactions with a biological target and significantly alter properties like solubility and cell permeability.

Bioisosteric Replacement: Replacing the methoxy groups with other functionalities of similar size and electronic character (bioisosteres), such as methyl, chloro, or trifluoromethyl groups, can be used to probe the importance of the oxygen atoms and the steric bulk of the methyls.

The table below illustrates hypothetical SAR data for modifications to the 3,5-dimethoxyphenyl ring in a theoretical series of active compounds.

| Compound ID | Phenyl Ring Substitution | Activity (IC₅₀, µM) | Selectivity (Fold) |

| B-1 | 3,5-Dimethoxy | 1.5 | 10 |

| B-2 | 3-Methoxy-5-hydroxy | 0.9 | 25 |

| B-3 | 3,5-Dihydroxy | 2.5 | 5 |

| B-4 | 3,5-Dichloro | 5.2 | 2 |

| B-5 | 4-Methoxy | >50 | - |

| This table is for illustrative purposes and shows potential trends in activity and selectivity based on modifications to the dimethoxyphenyl moiety. |

Positional Isomerism and Stereoisomerism Effects on Biological Profiles

The precise spatial arrangement of atoms and functional groups is critical for molecular recognition by a biological target. Both positional isomerism and stereoisomerism are fundamental considerations in drug design.

Stereoisomerism: While 3-(3,5-Dimethoxyphenyl)picolinic acid itself is achiral, modifications to the structure could introduce chiral centers. For instance, substitution on the bond linking the two rings could lead to atropisomerism (chirality due to hindered rotation), or the addition of chiral side chains would create stereoisomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have widely different activities, with one enantiomer often being significantly more potent than the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods to build a mathematical model. nih.gov

The typical workflow includes:

Data Set Assembly: A series of analogs with measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated, representing various physicochemical properties such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics.

Model Generation: A mathematical equation is generated using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of a chance correlation. nih.gov

A hypothetical QSAR model for a series of picolinic acid derivatives might look like: pIC₅₀ = 0.65 * LogP - 0.21 * HD_Count + 0.45 * AROM_Rings + 2.15

The table below shows some common descriptors that would be relevant for a QSAR study of these compounds.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |

| Electronic | Dipole Moment | Influences polar interactions with the target |

| Topological | Wiener Index | Describes molecular branching and size |

| Quantum Chemical | HOMO/LUMO Energy | Relates to chemical reactivity and charge transfer |

| This table lists examples of descriptor types used in QSAR modeling. |

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov

Ligand-Based Modeling: This approach is used when the 3D structure of the biological target is unknown. A set of active molecules is superimposed, and their common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified to create a pharmacophore hypothesis. nih.gov This model then serves as a 3D query to screen large virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.

Structure-Based Modeling: If the 3D structure of the target protein is available (e.g., from X-ray crystallography), a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site.

For this compound, a potential pharmacophore model would likely include:

An aromatic ring feature for the phenyl group.

Two hydrogen bond acceptor features for the methoxy oxygens.

A hydrogen bond donor and a negative ionizable feature for the carboxylic acid.

An additional aromatic ring or hydrogen bond acceptor feature for the pyridine ring.

These models provide invaluable predictive insights, guiding the design of novel molecules with a higher probability of being active and selective. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 3 3,5 Dimethoxyphenyl Picolinic Acid

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. For picolinic acid derivatives, methods like Density Functional Theory (DFT) and SCF MO (Self-Consistent Field Molecular Orbital) are employed to elucidate the relationship between molecular structure and physiological activity. nih.govnih.gov These calculations can predict various electronic properties that govern the reactivity and interaction of the molecule.

Research on picolinic acid and its analogs has demonstrated that QM calculations can determine key descriptors such as ionization potential, electron distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov For instance, studies have shown that the physiological effect of certain picolinic acid derivatives can be correlated with their calculated ionization potentials and the structural characteristics of their zwitterionic forms in solution. nih.govnih.gov The distribution of electric charge and the nature of exocyclic bonds, as calculated by QM methods, have been proposed to explain differences in the biological behavior of various derivatives. nih.gov

Investigations into the reactivity of pyridine (B92270) carboxylic acids have utilized DFT calculations with various basis sets (e.g., 6–31G*, 6-311++G**) to study solvent effects on their geometry and electronic properties. researchgate.net These computational approaches help in predicting the most probable sites for electrophilic or nucleophilic attack, offering insights into the molecule's metabolic fate and interaction with biological targets. chemrxiv.org

Table 1: Predicted Electronic Properties of Picolinic Acid Derivatives from QM Calculations

| Property | Significance in Reactivity Prediction | Typical Computational Method |

| Ionization Potential | Relates to the ease of electron removal and participation in redox reactions. nih.gov | SCF MO (e.g., 3-21G/6-31G* basis sets) nih.govnih.gov |

| Frontier Orbital Energies (HOMO/LUMO) | Indicates electron-donating/accepting ability and chemical reactivity. | DFT (e.g., B3LYP with various basis sets) researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for non-covalent interactions. chemrxiv.org | DFT chemrxiv.org |

| Atomic Charges | Quantifies the electron distribution on each atom, influencing intermolecular interactions. nih.gov | SCF MO nih.gov |

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. researchgate.netresearchgate.net This method is instrumental in structure-based drug design for identifying potential drug candidates. For picolinic acid derivatives, docking studies have been conducted to explore their binding modes with various protein targets, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain and auxin-signaling proteins. researchgate.netpensoft.netnih.gov

In a typical docking study, the 3D structure of the target protein is prepared, and the ligand's 3D conformation is generated and optimized. pensoft.net Docking algorithms then sample a multitude of possible binding poses and score them based on factors like intermolecular energies, providing a predicted binding affinity. pensoft.netresearchgate.net For example, a study on newly synthesized picolinic acid derivatives used molecular docking to evaluate their binding affinity towards the EGFR kinase domain, which helped to rationalize their observed anticancer activity. pensoft.net Similarly, docking analyses of picolinic acid-based herbicides have revealed their binding interactions with the auxin-signaling F-box protein 5 (AFB5), providing a basis for their herbicidal mechanism. nih.gov

Table 2: Representative Molecular Docking Studies on Picolinic Acid Analogs

| Picolinic Acid Derivative Class | Target Protein | Key Findings from Docking |

| Novel synthesized picolinic acid derivatives | EGFR Kinase Domain | Predicted occupation of the critical kinase pocket, correlating with cytotoxic activity. researchgate.netpensoft.net |

| 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids | Auxin-signaling F-box protein 5 (AFB5) | Identified stronger binding interactions compared to existing herbicides, guiding the design of more potent compounds. researchgate.netnih.gov |

| 3-chloro-6-pyrazolyl-picolinates | P-glycoprotein (P-gp) | Clarified structure-activity relationship trends by showing potent affinity to the target. researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations have become an essential tool for studying the structural changes and functional dynamics of biomolecules at an atomic level. youtube.com These simulations can validate docking poses, assess the stability of the ligand-protein complex, and provide detailed insights into the key residues involved in the interaction. nih.govjchemlett.com

For a given ligand-protein complex identified through docking, an MD simulation would be set up to simulate its behavior in a biologically relevant environment (e.g., in water with ions). The simulation tracks the movements of atoms over a period, allowing for the observation of conformational changes and the calculation of binding free energies. nih.gov Although specific MD simulation studies on 3-(3,5-Dimethoxyphenyl)picolinic acid are not documented, this technique is widely applied to novel drug candidates to understand their binding stability and mechanism of action. youtube.comjchemlett.com For instance, MD simulations have been used to explore the binding modes of inhibitors for various kinases and to confirm the stability of interactions predicted by docking. nih.govnih.gov

De Novo Design Approaches based on Computational Frameworks

De novo design refers to the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or within the constraints of a target's binding site. nih.govnih.gov This approach is particularly valuable for exploring new chemical space and generating innovative lead compounds. The picolinic acid structure can serve as a versatile scaffold for such design strategies.

Recent developments in de novo design often combine fragment-based approaches with reinforcement learning and 3D structural information to generate molecules with optimized properties like binding affinity and synthetic accessibility. arxiv.orgopenreview.netscispace.com For example, research on novel herbicides has utilized the picolinic acid skeleton as a template to design new derivatives with potent activity. nih.gov By computationally "growing" molecules from a starting fragment or scaffold within the target's active site, novel compounds that are complementary to the binding pocket can be designed. nih.gov

Virtual Screening Methodologies for the Identification of Novel Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method accelerates the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing. Virtual screening can be either structure-based (relying on docking) or ligand-based (relying on the similarity to known active compounds).

In the context of picolinic acid, virtual screening could be employed to identify novel analogs of this compound with potentially improved activity or different target profiles. A virtual library, which can contain millions to billions of compounds, is computationally screened against a specific target. nih.govyoutube.com For instance, if a target for picolinic acid derivatives is known, structure-based virtual screening could identify new compounds from a vast chemical library that are predicted to bind to it. nih.goved.ac.uk Ligand-based methods could also be used, starting with the structure of this compound to find other molecules with similar pharmacophoric features.

Report on the Theoretical and Research Applications of this compound

A comprehensive review of publicly available scientific literature and chemical databases has been conducted for the chemical compound "this compound." The investigation sought to gather specific data pertaining to its theoretical and research applications, in accordance with the structured outline provided.

The search has concluded that there is currently no specific, publicly accessible research or data available for the compound This compound . This includes a lack of information regarding its synthesis, biological activity, or any studies related to its potential applications in the fields of chemical biology and drug discovery.

While a structurally related isomer, 4-(3,5-Dimethoxyphenyl)picolinic acid, is indexed in chemical databases such as PubChem with a registered CAS number (1258614-87-7), this entry lacks associated research literature detailing its use or biological effects. nih.gov The broader class of picolinic acid derivatives has been the subject of extensive research, showing a wide range of biological activities and applications, from pharmaceuticals to herbicides. nih.govnih.gov However, due to the stringent requirement to focus solely on This compound , this more general information cannot be used to populate the specific sections of the requested article.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline for the following sections:

Theoretical and Research Applications of 3 3,5 Dimethoxyphenyl Picolinic Acid

Contribution to Understanding Picolinic Acid Scaffold Pharmacology

Without any dedicated research on "3-(3,5-Dimethoxyphenyl)picolinic acid," any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified scope.

Therefore, this report concludes that the necessary information to fulfill the request for a detailed article on "this compound" is not available in the public domain at this time.

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Synthetic Avenues for Novel Derivatives

The generation of a diverse chemical library is fundamental to exploring the full potential of a novel scaffold. For 3-(3,5-Dimethoxyphenyl)picolinic acid , future synthetic efforts could focus on several promising avenues to create novel derivatives. These strategies, drawn from successes in synthesizing other complex heterocyclic compounds, would aim to systematically probe the structure-activity relationship (SAR) of this scaffold.

Key synthetic strategies could include:

Modification of the Picolinic Acid Core: The carboxylic acid group of the picolinic acid is a prime site for derivatization. Esterification or amidation could be employed to introduce a variety of functional groups, potentially modulating the compound's pharmacokinetic properties and target interactions.

Functionalization of the Phenyl Ring: The 3,5-dimethoxyphenyl ring offers opportunities for substitution. Electrophilic aromatic substitution could introduce a range of substituents at the ortho- and para-positions relative to the picolinic acid linkage, influencing electronic and steric properties.

Combinatorial Chemistry Approaches: Utilizing combinatorial chemistry could rapidly generate a large library of derivatives. nih.gov This high-throughput approach would enable a broad exploration of the chemical space around the core scaffold. nih.gov

Molecular Hybridization: This strategy involves combining the This compound scaffold with other known pharmacophores. researchgate.net This could lead to hybrid molecules with dual-action mechanisms or enhanced potency.

A hypothetical set of derivatives that could be synthesized and their potential research focus is presented in Table 1.

Table 1: Hypothetical Derivatives of this compound and Their Research Rationale

| Derivative Name | Modification | Potential Research Focus |

|---|---|---|

| Methyl 3-(3,5-dimethoxyphenyl)picolinate | Esterification of the carboxylic acid | Improved cell permeability and prodrug potential. |

| 3-(3,5-Dimethoxyphenyl)picolinamide | Amidation of the carboxylic acid | Enhanced hydrogen bonding interactions with biological targets. |

| 3-(4-Nitro-3,5-dimethoxyphenyl)picolinic acid | Nitration of the phenyl ring | Exploration of electronic effects on biological activity. |

Deeper Mechanistic Insights into Off-Target Activities or Polypharmacology

While a primary target for This compound is yet to be identified, it is crucial to investigate its broader pharmacological profile. Polypharmacology, the ability of a compound to interact with multiple targets, is a double-edged sword that can lead to therapeutic benefits or adverse effects. nih.gov Understanding the off-target activities of this compound and its derivatives is essential for a comprehensive assessment of its potential.

Future research in this area should include:

Computational Off-Target Prediction: In the initial stages, computational tools can be used to screen the compound against a panel of known protein structures to predict potential off-target interactions. This can help prioritize experimental validation.

Biochemical Screening: The compound should be tested against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to experimentally identify off-target interactions. For instance, the kinase inhibitor crizotinib (B193316) was initially developed for one target but found clinical success through an off-target. nih.gov

Cell-Based Phenotypic Screening: High-content imaging and other phenotypic screening platforms can reveal unexpected cellular effects, providing clues to novel mechanisms of action and off-target interactions.

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of This compound , the integration of advanced "omics" technologies is indispensable. These technologies provide a global view of the changes occurring within a biological system in response to the compound. A multi-omics approach, similar to that used to profile compounds like rapamycin, can offer deep insights into both physical and functional drug-protein interactions. nih.gov

A comprehensive biological profiling strategy would involve:

Chemoproteomics: This technique can identify the direct protein binding partners of the compound within the cellular proteome. nih.gov This is critical for identifying its primary target(s) and any high-affinity off-targets.

Phosphoproteomics: As many signaling pathways are regulated by phosphorylation, analyzing changes in the phosphoproteome can reveal the signaling cascades modulated by the compound. nih.gov

Metabolomics: Studying the metabolic profile of cells treated with the compound can uncover its effects on cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov

Transcriptomics: Analyzing changes in gene expression can provide a broad overview of the cellular response to the compound and help in hypothesis generation for its mechanism of action.

Development of Advanced Computational Models for Activity Prediction and Design

In parallel with experimental work, the development of advanced computational models can significantly accelerate the discovery and optimization of derivatives of This compound . Machine learning and other computational methods are increasingly used in drug discovery for their predictive power. nih.govnih.gov

Key computational approaches to be developed include:

Quantitative Structure-Activity Relationship (QSAR) Models: Once an initial set of derivatives and their biological activities are determined, QSAR models can be built to correlate specific structural features with activity. nih.govmdpi.com These models can then be used to predict the activity of yet-to-be-synthesized compounds, guiding further synthetic efforts. mdpi.comuniroma1.it

Molecular Docking and Dynamics Simulations: If a primary target is identified, molecular docking can be used to predict the binding mode of the compound and its derivatives within the target's active site. nih.gov Molecular dynamics simulations can further refine these binding poses and provide insights into the stability of the drug-target complex.

Machine Learning-Based Prediction: Advanced machine learning algorithms, such as deep neural networks, can be trained on large datasets of chemical structures and their biological activities to create predictive models. nih.govmdpi.com These models can be used for virtual screening of large compound libraries to identify potential hits.

An example of how different computational models could be applied is shown in Table 2.

Table 2: Application of Computational Models in the Study of this compound

| Computational Model | Application | Potential Outcome |

|---|---|---|

| 3D-QSAR/CoMFA | Predict biological activity based on 3D molecular fields. | Identify key steric and electrostatic features for activity. uniroma1.it |

| Machine Learning (e.g., Random Forest) | Classify compounds as active or inactive based on molecular descriptors. | Prioritize compounds for synthesis and testing. mdpi.com |

| Molecular Docking | Predict the binding pose within a target protein. | Guide the design of derivatives with improved target affinity. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-dimethoxyphenyl)picolinic acid?

While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous methoxyphenyl derivatives (e.g., 3-(3,5-dimethoxyphenyl)propionic acid) are synthesized via Suzuki-Miyaura coupling or Ullmann-type reactions to introduce aromatic substituents . A plausible route involves:

- Coupling 3,5-dimethoxyphenylboronic acid with a halogenated picolinic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄).

- Reaction conditions: anhydrous DMF, 80–100°C, 12–24 hours under inert atmosphere.

- Purification via recrystallization (ethanol/water) or silica gel chromatography. Validate purity using HPLC (>98%) and LC-MS .

Q. How can researchers confirm the structural identity and purity of this compound?

Standard characterization methods include:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with related methoxyphenyl compounds (e.g., 3,4,5-trimethoxyphenylacetic acid: δ ~3.8 ppm for OCH₃ groups) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺ expected at m/z 290.1 for C₁₄H₁₃NO₅).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating its activity?

Based on pharmacological applications of structurally similar compounds (e.g., anti-inflammatory or enzyme inhibition):

- In vitro enzyme inhibition : Test against COX-2 or tyrosine kinases using fluorometric assays.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.

- Include controls (e.g., DMSO vehicle) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in:

- Purity : Re-synthesize the compound and verify via HPLC/MS .

- Assay conditions : Standardize buffer pH, temperature, and cell passage number.

- Statistical analysis : Apply ANOVA or Student’s t-test to compare datasets. Cross-validate with orthogonal assays (e.g., Western blot for protein targets) .

Q. What strategies optimize the compound’s stability during storage?

- Storage : Lyophilize and store at −20°C under argon to prevent oxidation.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC. Adjust formulation with antioxidants (e.g., BHT) if needed .

Q. How to design a structure-activity relationship (SAR) study for analogs?

- Synthesize derivatives with modified methoxy groups (e.g., 3,4,5-trimethoxy or mono-methoxy substituents) .

- Evaluate changes in bioactivity (e.g., IC₅₀ shifts in kinase assays).

- Use molecular docking to correlate substituent positions with target binding affinity (e.g., ATP-binding pockets) .

Q. What advanced techniques elucidate its metabolic pathways?

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-QTOF-MS.

- CYP450 inhibition screening : Use luminescent assays to assess interactions with CYP3A4 or CYP2D6 .

Q. How to address solubility challenges in in vivo studies?

- Formulation : Use co-solvents like PEG-400 or cyclodextrin-based carriers .

- Pharmacokinetics (PK) : Administer via intravenous/oral routes in rodent models and quantify plasma levels using LC-MS/MS. Calculate bioavailability (F%) and half-life (t₁/₂) .

Methodological Notes

- Safety : Handle with nitrile gloves and PPE due to potential inhalation/skin hazards .

- Data Reproducibility : Source reagents from certified suppliers (e.g., TFS in ) and document batch-specific variability .

- Ethical Compliance : Follow institutional guidelines for in vivo studies (IACUC protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.